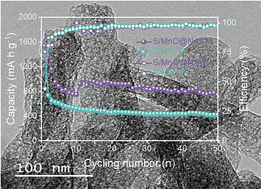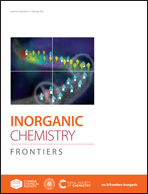In situ implanting MnO nanoparticles into carbon nanorod-assembled microspheres enables performance-enhanced room-temperature Na–S batteries†
Inorganic Chemistry Frontiers Pub Date: 2022-09-07 DOI: 10.1039/D2QI01362B
Abstract
The accomplishment of high-performance room-temperature sodium–sulfur (RT Na–S) batteries necessitates multifunctional sulfur electrodes via decent materials design strategies, since they are suffering from a series of critical challenges in S conversion chemistry. Herein, a functionalized S cathode is fabricated through in situ implanting polar MnO nanoparticles into carbon microspheres self-assembled by porous nanorods. The one-dimensional (1D) carbon nanorods can assist in fast electron transfer while nanochannels among the well-aligned nanorods act as pathways for Na ion diffusion. More significantly, the embedded ultrafine polar MnO nanoparticles function as good polysulfide adsorbents due to their strong chemical affinity and can promote conversion kinetics. As such, RT Na–S batteries with the as-designed S cathode achieve great cyclability of 234 mA h g−1 over 1000 cycles at 2 A g−1 and superior rate capability of 418 mA h g−1 at 2 A g−1.

Recommended Literature
- [1] Modulation mechanism of ionic transport through short nanopores by charged exterior surfaces†
- [2] Synthesis of Mn2+:Zn2SiO4–Eu3+:Gd2O3 nanocomposites for highly sensitive optical thermometry through the synergistic luminescence from lanthanide-transition metal ions†
- [3] Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situcofactorregeneration†‡
- [4] Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease†
- [5] Hierarchical ZnO hollow microspheres with exposed (001) facets as promising catalysts for the thermal decomposition of ammonium perchlorate†
- [6] Synthesis and electroluminescence properties of highly efficient dual core chromophores with side groups for blue emission†
- [7] Shape anisotropic colloids: synthesis, packing behavior, evaporation driven assembly, and their application in emulsion stabilization
- [8] Electrocatalytic reduction of CO2 to CO with 100% faradaic efficiency by using pyrolyzed zeolitic imidazolate frameworks supported on carbon nanotube networks†
- [9] Ab initio and metadynamics studies on the role of essential functional groups in biomineralization of calcium carbonate and environmental situations
- [10] Rattle-type hollow CaWO4:Tb3+@SiO2 nanocapsules as carriers for drug delivery










